N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide
Description
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a furan-2-yl and thiophen-3-yl moiety on the ethyl backbone, linked to a 3-methoxyphenyl-substituted acetamide group. Its structural complexity may influence electronic properties, solubility, and biological activity compared to simpler acetamide analogs.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-22-16-5-2-4-14(10-16)11-19(21)20-12-17(15-7-9-24-13-15)18-6-3-8-23-18/h2-10,13,17H,11-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDTVKFILFJGRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Intermediate: The initial step might involve the formation of an intermediate compound through the reaction of furan-2-carbaldehyde with thiophene-3-carbaldehyde in the presence of a base such as sodium hydride.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-methoxyphenylacetic acid using a coupling agent like N,N’-dicyclohexylcarbodiim
Biological Activity
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide is an organic compound notable for its complex structure and potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound features a furan ring, a thiophene ring, and a methoxy-substituted phenyl group, contributing to its unique chemical reactivity. Its molecular formula is with a molecular weight of approximately 273.35 g/mol. The presence of these heterocycles allows for various interactions with biological macromolecules, such as proteins and nucleic acids, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:
- Formation of the furan and thiophene moieties through cyclization reactions.
- Acylation of the amine with 3-methoxyphenylacetyl chloride to form the final acetamide.
- Purification using recrystallization or chromatography to obtain high-purity compounds.
Antimicrobial Activity
Recent studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiophene rings have demonstrated activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| N-(furan-2-yl)-N'-(thiophen-3-yl)acetamide | 12.5 | Escherichia coli |
| N-(furan-2-yl)-N'-(thiophen-3-yl)acetamide | 25 | Candida albicans |
Anticancer Activity
Research indicates that compounds featuring furan and thiophene rings can exhibit anticancer properties by inducing apoptosis in cancer cells. The proposed mechanism involves the inhibition of specific kinases or modulation of signaling pathways related to cell survival.
Case Study:
A study investigated the effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural components:
- Furan and Thiophene Rings: These contribute to π–π stacking interactions and enhance binding affinity to biological targets.
- Methoxy Group: The presence of the methoxy group on the phenyl ring is believed to improve solubility and bioavailability, potentially increasing the compound's efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene and Furan Moieties
Key Observations :
- Heterocycle Diversity : The target compound’s furan-thiophene combination contrasts with analogs featuring thiophene-thiophene () or triazole-furan () systems. Furan’s electron-rich nature may enhance binding to aromatic receptors compared to electron-deficient thiazoles (e.g., ) .
- Substituent Effects: The 3-methoxyphenyl group in the target compound provides moderate electron donation, whereas cyano () or trifluoromethyl () groups introduce electron-withdrawing effects, altering reactivity and solubility .
Methoxyphenyl-Containing Acetamides
Key Observations :
Key Observations :
- Synthesis : The target compound’s synthesis likely parallels and , involving acyl chloride intermediates .
- Solubility: The absence of polar groups (e.g., dimethylamino in ) in the target compound may limit aqueous solubility compared to amine-containing analogs .
Physicochemical Properties
- LogP Predictions: The target compound’s LogP is estimated at ~3.5 (furan/thiophene contribute +2.0, methoxyphenyl +1.5), higher than ’s dimethylamino derivative (LogP ~1.8) .
- Hydrogen Bonding: The acetamide NH and methoxy oxygen provide H-bond donors/acceptors, critical for crystal packing (cf. ’s N–H⋯N interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
